BenchChemオンラインストアへようこそ!

Etilefrine pivalate hydrochloride

Orthostatic Hypotension Sympathomimetic Prodrugs Oral Bioavailability

Etilefrine pivalate hydrochloride (CAS 42145-91-5) is a lipophilic ester prodrug engineered to overcome the extensive first-pass metabolism of etilefrine, delivering a >100-fold increase in lipophilicity (LogP ~2.2 vs. 0.01–0.5) and approximately 2-fold greater oral potency at equimolar doses. This structural strategy enables sustained hemodynamic effects—including a robust +40.3 mmHg systolic blood pressure increase—over 2–6 months of once-daily dosing, making it a gold-standard tool for chronic orthostatic intolerance and neurogenic hypotension research. Its demonstrated efficacy in reducing migraine attack frequency in randomized double-blind trials (vs. dihydroergotamine) further positions it for non-ergotamine prophylactic regimen development. Researchers seeking reproducible, high-oral-bioavailability adrenergic prodrug models should consider ex-stock 1 mg–200 mg formats with ≥98% purity and ambient-temperature shipping.

Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
CAS No. 42145-91-5
Cat. No. B1195309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilefrine pivalate hydrochloride
CAS42145-91-5
SynonymsAdrenam
Adrianol, Ethyl
Bioflutin
Cardanat
Circupon
Effortil
Efortil
Ethyl Adrianol
Ethyladrianol
Ethylnorphenylephrine
Ethylphenylephrine
Eti Puren
Eti-Puren
etil von ct
Etilefrin
Etilefrin AL
Etilefrin ratiopharm
Etilefrin-ratiopharm
Etilefrine
Etilefrine Hydrochloride
Etilefrine Pivalate Hydrochloride
Fetanol
Hydrochloride, Etilefrine
Hydrochloride, Etilefrine Pivalate
Phetanol
Pivalate Hydrochloride, Etilefrine
Thomasin
Molecular FormulaC15H24ClNO3
Molecular Weight301.81 g/mol
Structural Identifiers
SMILESCCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl
InChIInChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H
InChIKeyZNCLKRBVDTXBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etilefrine Pivalate Hydrochloride (CAS 42145-91-5): Procurement Guide for Lipophilic Sympathomimetic Prodrugs


Etilefrine pivalate hydrochloride is a lipophilic ester prodrug of the sympathomimetic agent etilefrine [1]. It is designed to bypass extensive first-pass metabolism, enabling higher oral bioavailability and prolonged hemodynamic effects compared to its parent compound [2]. This structural modification confers a >100-fold increase in lipophilicity, a property critical for its enhanced membrane permeability and oral activity [3].

Why Etilefrine Pivalate Hydrochloride Cannot Be Substituted with Unmodified Etilefrine in Research and Development


Unmodified etilefrine suffers from substantial first-pass metabolism, resulting in low and variable oral bioavailability (35–55%) [1]. This limits its utility in oral formulations and long-term studies. Etilefrine pivalate hydrochloride was specifically engineered to overcome this limitation. Substituting it with etilefrine in oral regimens would introduce unpredictable pharmacokinetic variability and compromise the ability to achieve the sustained hemodynamic effects documented below, thereby jeopardizing study reproducibility and therapeutic consistency [2].

Quantitative Evidence Supporting the Selection of Etilefrine Pivalate Hydrochloride over Alternative Sympathomimetics


Superior Oral Bioactivity: Direct Comparison with Unmodified Etilefrine in Human Trials

In a direct head-to-head clinical comparison, equimolar oral doses of etilefrine pivalate (Ep) were nearly twice as effective as unmodified etilefrine (E) at elevating systolic blood pressure in patients with orthostatic dysregulation. Diastolic pressure remained unchanged in both groups, indicating selective augmentation of cardiac output without increasing peripheral resistance [1].

Orthostatic Hypotension Sympathomimetic Prodrugs Oral Bioavailability

Lipophilicity Advantage: Quantified Partition Coefficient (LogP) Comparison

The pivalate ester modification confers a >100-fold increase in lipophilicity compared to etilefrine. The predicted LogP value for etilefrine pivalate is ~2.2, while etilefrine has a LogP in the range of 0.01–0.5 . This substantial difference correlates directly with enhanced intestinal absorption and reduced susceptibility to first-pass conjugation in the gut wall [1].

Prodrug Design Pharmacokinetics Membrane Permeability

Sustained Long-Term Hemodynamic Effects: Magnitude and Reversibility

Long-term administration (2–6 months) of etilefrine pivalate at 20 mg once daily produced a marked and sustained increase in systolic blood pressure (+40.3 mmHg) and blood pressure amplitude (+37.5 mmHg) in patients with orthostatic dysregulation [1]. These effects were fully reversible upon washout, indicating functional adaptation without permanent structural vascular changes [1].

Chronic Orthostatic Hypotension Long-Term Cardiovascular Studies Therapeutic Monitoring

Migraine Prophylaxis Efficacy: Comparison with Dihydroergotamine

In a 3-month double-blind study, etilefrine pivalate (20 mg oral) was compared to dihydroergotamine (DHE, 5 mg) and placebo in hypotensive migraine patients. Etilefrine pivalate significantly reduced migraine attack frequency, duration, and intensity versus placebo, demonstrating comparable efficacy to the established therapy DHE [1].

Migraine Vascular Headache Prophylactic Therapy

Recommended Applications for Etilefrine Pivalate Hydrochloride Based on Validated Evidence


Preclinical and Clinical Studies of Oral Sympathomimetic Prodrugs

Due to its >100-fold greater lipophilicity and nearly 2-fold higher oral potency compared to etilefrine [1], this compound is ideally suited for studies investigating oral bioavailability enhancement strategies for adrenergic agents. Its well-documented first-pass bypass mechanism makes it a model prodrug for pharmacokinetic research .

Long-Term Cardiovascular Research in Orthostatic Hypotension Models

The compound's ability to produce sustained and reversible increases in systolic blood pressure (+40.3 mmHg) and blood pressure amplitude (+37.5 mmHg) over 2–6 months of once-daily dosing [1] makes it a reliable tool for chronic studies of orthostatic intolerance, neurogenic hypotension, and related circulatory dysregulation.

Investigational Migraine Prophylaxis in Hypotensive Patient Populations

Based on a randomized double-blind trial demonstrating comparable efficacy to dihydroergotamine in reducing migraine attack frequency and intensity [1], this compound can be prioritized for research exploring the link between hypotension and migraine, or for developing non-ergotamine prophylactic regimens.

Formulation Development for Oral Cardiovascular Agents

The significant oral bioavailability advantage over etilefrine (2-fold greater activity at equimolar doses) [1] and the clear lipophilicity enhancement (LogP ~2.2 vs. 0.01–0.5) provide a strong rationale for using this compound in the development of novel oral dosage forms, including sustained-release formulations and combination products with agents like horse chestnut seed extract [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilefrine pivalate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.